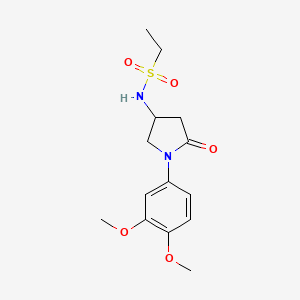

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-4-22(18,19)15-10-7-14(17)16(9-10)11-5-6-12(20-2)13(8-11)21-3/h5-6,8,10,15H,4,7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNPGVAXKWIOIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide typically involves multiple steps:

Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a γ-lactam with an appropriate amine under acidic or basic conditions.

Introduction of the Dimethoxyphenyl Group: The next step involves the introduction of the 3,4-dimethoxyphenyl group. This can be done via a Friedel-Crafts acylation reaction, where the pyrrolidinone is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Sulfonamide Formation: Finally, the ethanesulfonamide moiety is introduced by reacting the intermediate with ethanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Hydroxylated pyrrolidinone derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a candidate for investigating the mechanisms of enzyme inhibition and activation.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, such as those involved in inflammation or cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to the creation of advanced products with unique characteristics.

Mechanism of Action

The mechanism of action of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the protein’s function, depending on the nature of the binding.

Comparison with Similar Compounds

Analysis :

- The target compound and Poly(1) share the 3,4-dimethoxyphenyl group but differ fundamentally in molecular architecture (small molecule vs. polymer). The dimethoxyphenyl group in Poly(1) contributes to helical polymer stability.

- Compound 2 () contains a β-O-4 bond adjacent to the dimethoxyphenyl group, making it prone to alkaline cleavage, unlike the target’s pyrrolidinone ring, which is likely more stable under similar conditions.

- Example 56 () highlights sulfonamide diversity; the target’s ethanesulfonamide differs from Example 56’s methanesulfonamide in chain length and steric effects.

2.2 Physicochemical Properties

Estimated based on substituent contributions. *Inferred from sulfonamide polarity and pyrrolidinone hydrophilicity.

Analysis :

- The target compound is a low-molecular-weight molecule compared to the high-MW polymers in . Its solubility profile may resemble polar small molecules (e.g., DMSO, methanol), contrasting with Poly(1)’s solubility in non-polar solvents.

- Example 56 ’s high melting point (252–255°C) suggests strong intermolecular forces (e.g., π-stacking, hydrogen bonding), which the target compound might partially replicate due to its sulfonamide and aromatic groups.

Analysis :

- Poly(1) ’s Rh-catalyzed polymerization underscores the versatility of transition-metal catalysts in assembling dimethoxyphenyl-containing macromolecules.

2.4 Reactivity and Stability

- Compound 2 (): The α-hydroxy group in its structure facilitates β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/L KOtBu at 30°C). The target compound lacks such labile bonds, implying greater stability in basic environments.

- Poly(1) : The helical structure is stabilized by the dimethoxyphenyl group, which may parallel the target’s conformational rigidity.

Biological Activity

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its structural characteristics, biological evaluations, and implications for medicinal chemistry.

Structural Characteristics

The compound features a unique structure that combines a pyrrolidinone moiety with a dimethoxyphenyl group and an ethanesulfonamide functional group. The presence of these functional groups suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.

| Structural Feature | Description |

|---|---|

| Pyrrolidinone Moiety | Provides a framework for biological activity. |

| Dimethoxyphenyl Group | May enhance lipophilicity and receptor interactions. |

| Ethanesulfonamide Group | Imparts solubility and potential for enzyme interaction. |

Initial studies suggest that this compound interacts with specific enzymes or receptors, modulating various biological pathways. This interaction may lead to therapeutic effects in conditions such as inflammation or cancer.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit:

- Antioxidant Activity : Potential to scavenge reactive oxygen species (ROS).

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

- Antitumor Activity : Inhibition of cancer cell proliferation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

- Antioxidant Activity Assessment :

- Cytotoxicity Evaluation :

-

Molecular Docking Studies :

- Computational studies have been employed to predict the binding affinities of the compound to specific molecular targets, supporting its role as a candidate for drug development .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-acetyl-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | Contains an acetyl group | Exhibits anti-inflammatory properties |

| 4-acetyl-N-[1-(2-methoxyphenyl)-5-pyrrolidinone] | Similar pyrrolidine core | Potential antitumor activity |

| 4-acetyl-N-[1-(3-methoxyphenyl)-5-pyrrolidinone] | Similar structure but different substituents | Varying receptor affinities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.